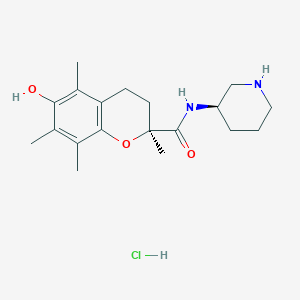

Sonlicromanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFWCHDZDIRYBZ-MQZJHDQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sonlicromanol Hydrochloride: A Technical Deep Dive into its Core Mechanism of Action

For Immediate Release

NIJMEGEN, Netherlands, December 12, 2025 – Sonlicromanol hydrochloride (formerly KH176), a clinical-stage therapeutic candidate, is emerging as a promising treatment for primary mitochondrial diseases (PMD). Developed by Khondrion, this small molecule targets the fundamental cellular consequences of mitochondrial dysfunction. This technical guide provides an in-depth analysis of sonlicromanol's mechanism of action, tailored for researchers, scientists, and drug development professionals.

Sonlicromanol is an orally administered prodrug that is converted to its active metabolite, KH176m.[1] The therapeutic efficacy of sonlicromanol is attributed to this active metabolite, which exhibits a unique dual mechanism of action: the modulation of cellular redox status and the selective inhibition of inflammation.[2][3] This multifaceted approach addresses the core pathophysiological hallmarks of mitochondrial diseases, which are characterized by impaired energy production and heightened oxidative stress.[1][4]

Dual Mechanism of Action of the Active Metabolite KH176m

The primary therapeutic effects of sonlicromanol are mediated by its active metabolite, KH176m, which operates through two distinct yet complementary pathways.

Selective Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1)

KH176m is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[2][3] Elevated levels of PGE2 are associated with inflammation, a common feature in patients with mitochondrial diseases.[1]

The inhibition of mPGES-1 by KH176m is highly specific, with no significant effect on the cyclooxygenase-1 (COX-1) or COX-2 enzymes.[2][3] This selectivity is a crucial advantage, as it may circumvent the gastrointestinal and cardiovascular side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Furthermore, KH176m has been shown to indirectly downregulate the expression of mPGES-1.[1] PGE2 can induce a positive feedback loop that increases the transcription of its own synthesizing enzyme, mPGES-1. By reducing PGE2 levels, KH176m disrupts this feedback mechanism, leading to a sustained decrease in mPGES-1 expression and a corresponding reduction in inflammation.[1][3]

Modulation of the Thioredoxin/Peroxiredoxin System

In addition to its anti-inflammatory properties, KH176m acts as a modulator of the cellular redox environment by targeting the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1] This system is a cornerstone of the cell's endogenous antioxidant defense, playing a critical role in the detoxification of reactive oxygen species (ROS), particularly hydrogen peroxide.

Mitochondrial dysfunction leads to an overproduction of ROS, resulting in oxidative stress and cellular damage. KH176m enhances the activity of the Trx/Prx system, thereby bolstering the cell's capacity to neutralize ROS and mitigate oxidative damage.[5] This action helps to restore cellular redox homeostasis, which is severely perturbed in mitochondrial diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of sonlicromanol's active metabolite, KH176m.

Table 1: Inhibitory Potency of KH176m against mPGES-1

| Parameter | Value | Cell/System |

| IC50 (mPGES-1, cell-free) | 0.16 ± 0.048 µM | Microsomes |

| IC50 (mPGES-1, cellular) | 1.51 ± 0.93 µM | Primary human skin fibroblasts |

| IC50 (PGE2 production, LPS-stimulated) | 0.0853 ± 0.0178 µM | Primary human skin fibroblasts |

| IC50 (PGE2 production, IL-1β-stimulated) | 0.0929 ± 0.0235 µM | Primary human skin fibroblasts |

Data sourced from BenchChem.[2]

Table 2: Pharmacokinetic Parameters of Sonlicromanol and KH176m from Phase IIb Clinical Trial

| Drug | Dose | Cmax | AUClast | Tmax |

| Sonlicromanol | 50 mg bid | Data not specified | Data not specified | Data not specified |

| Sonlicromanol | 100 mg bid | Data not specified | Data not specified | Data not specified |

| KH176m | 50 mg bid | Data not specified | Data not specified | Data not specified |

| KH176m | 100 mg bid | Data not specified | Data not specified | Data not specified |

Pharmacokinetic parameters were evaluated in a Phase IIb trial with twice-daily dosing for 28 days, but specific values for Cmax, AUClast, and Tmax are not publicly available.[6]

Experimental Protocols

mPGES-1 Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of KH176m on mPGES-1 enzyme activity.

Methodology:

-

Microsomal fractions containing mPGES-1 are prepared from a suitable source (e.g., A549 cells).

-

The reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).

-

The conversion of PGH2 to PGE2 is measured in the presence of varying concentrations of KH176m.

-

PGE2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated from the dose-response curve.[2]

Cellular Assay for PGE2 Production

Objective: To assess the ability of KH176m to inhibit PGE2 production in a whole-cell context.

Methodology:

-

Primary human skin fibroblasts or other relevant cell types (e.g., RAW264.7 macrophages) are cultured.

-

Cells are pre-treated with various concentrations of KH176m.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

The cell culture supernatant is collected after a defined incubation period.

-

PGE2 concentrations in the supernatant are measured by ELISA.[4]

-

The IC50 value for the inhibition of PGE2 production is determined.[2]

Thioredoxin Reductase Activity Assay

Objective: To evaluate the effect of KH176m on the activity of the Thioredoxin/Peroxiredoxin system.

Methodology:

-

Cell lysates are prepared from cells treated with or without KH176m.

-

The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by thioredoxin reductase (TrxR) in the presence of NADPH.

-

The formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is monitored spectrophotometrically at 412 nm.

-

The TrxR activity is calculated and normalized to the total protein concentration.[7]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and logical relationships in sonlicromanol's mechanism of action.

References

- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

Sonlicromanol hydrochloride active metabolite KH176m

An In-Depth Technical Guide to Sonlicromanol's Active Metabolite: KH176m

Introduction

Sonlicromanol (KH176) is an orally administered, clinical-stage small molecule developed by Khondrion for the treatment of primary mitochondrial diseases (PMD).[1][2] These debilitating genetic disorders are characterized by impaired oxidative phosphorylation, leading to cellular energy deficits, increased production of reactive oxygen species (ROS), and subsequent inflammation.[3] Following administration, sonlicromanol is converted to its primary active metabolite, KH176m, which is responsible for the drug's therapeutic effects.[3][4] KH176m exerts its effects through a unique "triple mode of action" by simultaneously targeting reductive/oxidative distress and inflammation, aiming to restore cellular homeostasis.[2][3] This technical guide provides a comprehensive overview of the core functions, properties, and experimental evaluation of KH176m for researchers, scientists, and drug development professionals.

Metabolism and Pharmacokinetics

Sonlicromanol acts as a prodrug, undergoing biotransformation to form the active metabolite KH176m.[1] This conversion is primarily catalyzed by the cytochrome P450 3A4 enzyme.[1][4] While in vitro metabolism of the parent compound is relatively low (2-15% after 120 minutes), in vivo studies show a significant conversion, with an average of 83% converted to KH176m after four weeks of dosing.[1]

Clinical trial results have established that in human blood samples following sonlicromanol administration, the ratio of the active KH176m metabolite to the parent compound KH176 is approximately 0.3.[5] Pharmacokinetic studies from a Phase I trial in healthy male volunteers showed that sonlicromanol has a rapid absorption profile with a time to maximum concentration (Tmax) of about 2 hours and a half-life of approximately 9 hours; its active metabolite, KH176m, has a longer half-life of about 15 hours.[6]

| Parameter | Value | Species/Context | Source |

| Metabolizing Enzyme | Cytochrome P450 3A4 | Human | [1][4] |

| In Vitro Metabolism | 2-15% of parent compound metabolized after 120 mins | In Vitro | [1] |

| In Vivo Conversion | ~83% converted to KH176m after 4 weeks of dosing | In Vivo | [1] |

| KH176m:KH176 Ratio | ~0.3 in human blood | Human | [5] |

| Cmax (KH176m) | ~0.5 µM | After 100 mg BID of sonlicromanol | [5] |

| Oral Bioavailability (KH176) | 68% | Mice | [1] |

| Oral Bioavailability (KH176) | 74% | Rats | [1] |

Core Mechanism of Action

KH176m's therapeutic potential stems from its dual function as a potent redox modulator and a selective anti-inflammatory agent.

Redox Modulation and Antioxidant Activity

Patients with mitochondrial diseases exhibit increased levels of ROS, leading to significant cellular stress.[1] KH176m addresses this by acting as both a direct antioxidant that scavenges ROS and as a redox modulator that enhances the cell's endogenous antioxidant systems.[3][5]

Its primary target in this capacity is the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1][3][4] KH176m enhances the activity of peroxiredoxins, which are crucial enzymes that detoxify harmful ROS like hydrogen peroxide (H₂O₂) by reducing it to water.[1][3] This action helps to restore cellular redox balance and protect cells from oxidative damage.[4][7]

Anti-inflammatory Action via mPGES-1 Inhibition

In mitochondrial disease, elevated ROS levels can trigger inflammatory cascades.[1] A key mediator in this process is prostaglandin (B15479496) E2 (PGE2), an inflammatory lipid produced by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1][8] Increased PGE2 levels have been detected in cells from patients with mitochondrial disease.[8]

KH176m is a selective inhibitor of mPGES-1.[1][3][8] By blocking this enzyme's activity, KH176m prevents the overproduction of PGE2, thereby reducing inflammation.[1][8] Furthermore, PGE2 can induce a positive feedback loop that increases the transcriptional expression of mPGES-1; by lowering PGE2 levels, KH176m also indirectly reduces the expression of the enzyme itself.[1]

Quantitative Preclinical and Clinical Data

Preclinical Efficacy in Cardiac Ischemia-Reperfusion Injury

A study using isolated mouse hearts subjected to ischemia-reperfusion injury (IRI) demonstrated the protective effects of KH176m. The data show that 10 µM KH176m significantly reduced markers of cell death and mitochondrial damage after a short (20-minute) ischemic event.[5]

| Parameter | Control | 10 µM KH176m | Outcome | Source |

| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | Robust reduction in cell death | [5] |

| Infarct Size (%) | 31 ± 20 | 15 ± 8 | Significant reduction in tissue damage | [5] |

| Cytochrome C Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | Strong reduction in mitochondrial damage | [5] |

Data represent mean ± standard deviation.

Phase 2b Clinical Trial Efficacy Signals

A Phase 2b clinical trial program evaluated sonlicromanol in adults with the m.3243A>G mutation, the most common cause of PMD.[9][10] The program consisted of a 28-day randomized controlled trial (RCT) followed by a 52-week open-label extension (OLEX).[9][10] While the primary cognitive endpoint was not met in the short-term study, clinically meaningful improvements were observed, particularly in patients with more severe symptoms at baseline and during the long-term extension.[3][10][11]

| Domain | Outcome Measure | Result | Source |

| Mood/Depression | Beck Depression Inventory (BDI) | Statistically significant improvement (p=0.0143) | [10][11] |

| Mood/Depression | HADS-D (Depression Subscale) | Signal of improvement | [10][11] |

| Pain | RAND-SF-36 (Pain Domains) | Statistically significant improvement (p=0.0105) | [3] |

| Quality of Life | EuroQol EQ-5D-5L Index | Statistically significant improvement (p=0.0173) | [3] |

| Fatigue & Balance | Multiple domains | Improvements noted, especially in long-term study | [9][12] |

Key Experimental Protocols

The evaluation of KH176m and its parent compound relies on specific assays to measure mitochondrial function, cellular redox state, and inflammatory markers.

Assessment of Mitochondrial Respiration (OCR)

The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function, often measured using extracellular flux analyzers.[3]

Methodology:

-

Cell Plating: Seed cells (e.g., patient-derived fibroblasts) onto a specialized microplate and allow them to adhere.[3]

-

Equilibration: Equilibrate the cells in a CO₂-free incubator using a specialized assay medium.[3]

-

Baseline OCR: Measure the initial oxygen consumption rate to determine basal respiration.[3]

-

Sequential Inhibitor Injections:

-

Oligomycin: Inject this ATP synthase inhibitor to quantify the proportion of OCR linked to ATP production.[3]

-

FCCP: Inject this uncoupling agent to collapse the mitochondrial proton gradient and induce maximal respiration.[3]

-

Rotenone & Antimycin A: Inject these Complex I and III inhibitors to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[3]

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Cellular and mitochondrial ROS levels are quantified using fluorescent probes that become fluorescent upon oxidation.

Methodology:

-

Cell Culture: Grow cells under desired experimental conditions (e.g., with and without KH176m treatment).[3]

-

Probe Incubation: Load cells with a ROS-sensitive fluorescent dye. MitoSOX™ Red is commonly used as it specifically targets mitochondrial superoxide.[3]

-

Washing: Gently wash the cells to remove any excess, unbound probe.[3]

-

Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer to quantify ROS levels.[3]

Mitochondrial Complex I Activity Assay

This assay measures the function of Complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the electron transport chain.[13] Its activity is determined by monitoring the oxidation of NADH to NAD+.[13][14]

Methodology (Colorimetric):

-

Mitochondria Isolation: Isolate mitochondria from tissue or cell samples via differential centrifugation.[15][16]

-

Immunocapture: Add mitochondrial preparations to a microplate where Complex I is immunocaptured within the wells.[15]

-

Assay Reaction: Add an assay solution containing NADH and a specific dye. The oxidation of NADH is coupled to the reduction of the dye, which leads to an increase in absorbance at a specific wavelength (e.g., 450 nm).[15]

-

Kinetic Measurement: Measure the change in absorbance over time using a plate reader. The rate of absorbance increase is proportional to Complex I activity.[15]

-

Inhibitor Control: To determine specific Complex I activity, subtract the activity measured in the presence of Rotenone, a potent Complex I inhibitor.[13]

References

- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 2. trial.medpath.com [trial.medpath.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]

- 10. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]

- 12. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mybiosource.com [mybiosource.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Mitochondrial complex activity assays [protocols.io]

Sonlicromanol Hydrochloride and mPGES-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonlicromanol hydrochloride (KH176) is a clinical-stage oral drug candidate initially developed for primary mitochondrial diseases. Its therapeutic effects are largely attributed to its active metabolite, KH176m, which has a multi-faceted mechanism of action. A core component of this mechanism is the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of the interaction between sonlicromanol's active metabolite and mPGES-1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Introduction to mPGES-1 and its Role in Inflammation

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][2] PGE2 is a potent lipid mediator involved in a wide range of physiological and pathological processes, most notably inflammation.[1][2] Under inflammatory conditions, the expression of both cyclooxygenase-2 (COX-2) and mPGES-1 is upregulated, leading to a surge in PGE2 production.[3] This makes mPGES-1 a highly attractive therapeutic target for inflammatory diseases, as its selective inhibition can reduce PGE2-mediated inflammation without the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2]

Sonlicromanol and its Active Metabolite, KH176m

Sonlicromanol is a prodrug that is converted in vivo to its active metabolite, KH176m.[4][5] This active form acts as a potent ROS-redox modulator and has been shown to selectively inhibit mPGES-1.[4][6] This dual action is particularly relevant in conditions like mitochondrial diseases where oxidative stress and inflammation are key pathological features.[5] The selective inhibition of mPGES-1 by KH176m has also demonstrated potential in cancer therapy, particularly in tumors that overexpress mPGES-1, such as certain prostate cancers.[4][6]

Quantitative Data: Inhibitory Potency of KH176m

The inhibitory efficacy of KH176m against mPGES-1 has been quantified in various assay systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Compound | Target | Assay System | IC50 Value (µM) | Reference |

| KH176m | mPGES-1 | Cell-free (microsomes) | 0.16 ± 0.048 | [7] |

| KH176m | mPGES-1 | Primary human skin fibroblasts | 1.51 ± 0.93 | [7] |

| KH176m | PGE2 production | LPS-stimulated primary human skin fibroblasts | 0.0853 ± 0.0178 | [7] |

| KH176m | PGE2 production | IL-1β-stimulated primary human skin fibroblasts | 0.0929 ± 0.0235 | [7] |

| KH176m | COX-1 | Recombinant enzyme assay | No effect | [7] |

| KH176m | COX-2 | Recombinant enzyme assay | No effect | [7] |

Signaling Pathway of mPGES-1 and Inhibition by KH176m

The following diagram illustrates the arachidonic acid cascade, the role of mPGES-1 in PGE2 production, and the point of intervention by sonlicromanol's active metabolite, KH176m.

Caption: Signaling pathway of PGE2 production and mPGES-1 inhibition by KH176m.

Experimental Protocols

Cell-Free mPGES-1 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a compound on mPGES-1 enzymatic activity using isolated microsomal fractions.

Methodology:

-

Microsome Preparation: Human A549 cells are cultured and harvested. The cells are then homogenized, and the microsomal fraction containing mPGES-1 is isolated by differential centrifugation.

-

Assay Reaction: The reaction mixture contains the microsomal preparation, the substrate PGH2, and reduced glutathione (B108866) as a cofactor in a suitable buffer.

-

Inhibitor Addition: Test compounds, such as KH176m, are added at varying concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and PGE2 Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity is calculated.

Cellular Assay for PGE2 Production

This protocol assesses the ability of a compound to inhibit PGE2 production in whole cells, providing a more physiologically relevant context.

Methodology:

-

Cell Culture: Primary human skin fibroblasts or other relevant cell lines (e.g., RAW264.7 macrophages) are cultured to confluence in multi-well plates.[8]

-

Inflammatory Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.[8]

-

Compound Treatment: The cells are co-incubated with the inflammatory stimulus and varying concentrations of the test compound (e.g., KH176m).

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is determined.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a potential mPGES-1 inhibitor.

Caption: General workflow for the development of an mPGES-1 inhibitor.

Clinical Development of Sonlicromanol

Sonlicromanol has undergone several clinical trials, primarily in patients with mitochondrial diseases.[4][9] A Phase 2b trial has been completed in adults with the m.3243A>G mutation, a common cause of primary mitochondrial disease.[9] The results showed that sonlicromanol was safe and well-tolerated, with significant improvements in mood, cognition, fatigue, and physical functioning.[9] A Phase 3 trial is expected to begin recruitment in 2025.[4][10] These clinical studies provide strong evidence for the therapeutic potential of targeting the pathways modulated by sonlicromanol, including the mPGES-1-mediated inflammatory response.

Conclusion

Sonlicromanol, through its active metabolite KH176m, presents a promising therapeutic strategy by selectively targeting mPGES-1. This targeted approach offers the potential for potent anti-inflammatory effects with a favorable safety profile compared to traditional anti-inflammatory drugs. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of sonlicromanol and other mPGES-1 inhibitors. The ongoing clinical development of sonlicromanol will be crucial in further elucidating its therapeutic benefits in various disease contexts.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Development of Sonlicromanol Hydrochloride: A Technical Guide for Researchers

Nijmegen, Netherlands - Sonlicromanol hydrochloride (formerly KH176), a novel investigational oral therapeutic, is currently in late-stage clinical development for the treatment of primary mitochondrial diseases (PMD). This technical guide provides an in-depth overview of its discovery, mechanism of action, and development, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and illustrates the core biological pathways modulated by this promising compound.

Discovery and Rationale

Sonlicromanol was developed by Khondrion, a clinical-stage pharmaceutical company, as a potential treatment for a range of mitochondrial diseases, including MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) spectrum disorders, Leigh's disease, and Leber's Hereditary Optic Neuropathy (LHON).[1] The therapeutic rationale is based on counteracting the core cellular consequences of mitochondrial dysfunction: oxidative stress, reductive distress, and inflammation.[2]

The discovery process involved the synthesis and screening of 226 compounds derived from Trolox, a water-soluble form of vitamin E, known for its antioxidant properties.[3] These compounds were evaluated for their ability to scavenge cellular reactive oxygen species (ROS) and protect patient-derived cells from redox perturbation.[3] Sonlicromanol emerged as the lead candidate due to its superior overall performance in potency, stability, water solubility, oral bioavailability, and its ability to cross the blood-brain barrier.[3][4]

Chemical Properties and Synthesis

Sonlicromanol is a chromanol-piperidine derivative. Its chemical synthesis is achieved through an amide coupling reaction between (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) and (R)-3-aminopiperidine.[5]

| Property | Value | Reference |

| IUPAC Name | (2S)-6-Hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | [1] |

| Other Names | KH176 | [1] |

| Molecular Formula | C19H28N2O3 | MedPath |

| Molar Mass | 332.44 g/mol | MedPath |

| CAS Number | 1541170-75-5 | [1] |

Mechanism of Action: A "Triple Mode of Action"

Sonlicromanol exhibits a unique "triple mode of action" that addresses the multifaceted pathology of mitochondrial diseases.[2][6][7] Following oral administration, it is converted to its active metabolite, KH176m, which is responsible for the therapeutic effects.[1][6]

Redox Modulation and Antioxidant Properties

KH176m acts as a potent redox modulator and antioxidant. It enhances the activity of the endogenous Thioredoxin/Peroxiredoxin antioxidant system.[1][6][8] This system is crucial for detoxifying hydrogen peroxide (H₂O₂) by reducing it to water, thereby mitigating oxidative damage.[3][8]

References

- 1. benchchem.com [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Khondrion | Khondrion announces grant of patents in the US and Europe for its lead candidate sonlicromanol, covering the anti-inflammatory effect on mPGES-1 [khondrion.com]

- 8. benchchem.com [benchchem.com]

Sonlicromanol Hydrochloride: A Technical Guide on its Ameliorating Effects on Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonlicromanol hydrochloride (KH176) is a clinical-stage small molecule developed for the treatment of primary mitochondrial diseases, conditions characterized by profound cellular oxidative stress. This technical guide provides an in-depth analysis of the mechanism of action by which sonlicromanol and its active metabolite, KH176m, combat oxidative stress. The core of its therapeutic potential lies in a unique "triple mode of action": direct antioxidant activity, modulation of the cellular redox state via the Thioredoxin/Peroxiredoxin system, and inhibition of the pro-inflammatory enzyme microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This document synthesizes the available preclinical and clinical data, details key experimental methodologies, and visually represents the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Introduction to Sonlicromanol and Oxidative Stress in Mitochondrial Disease

Mitochondrial diseases are a heterogeneous group of genetic disorders caused by dysfunctional mitochondria, the primary site of cellular energy production. A key pathological consequence of mitochondrial dysfunction is the excessive production of reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2] This imbalance between ROS generation and the cell's antioxidant capacity results in damage to lipids, proteins, and DNA, contributing to the multi-systemic clinical manifestations of these devastating diseases.[3][4]

Sonlicromanol is a derivative of Trolox, a vitamin E analog, and is orally bioavailable and blood-brain barrier permeable.[5] Following administration, it is metabolized to its active form, KH176m.[2] The therapeutic strategy of sonlicromanol is not to directly repair the defective mitochondrial machinery but to mitigate the downstream consequences of oxidative stress and inflammation.[6]

Quantitative Data on the Effects of Sonlicromanol on Oxidative Stress

The following tables summarize the in vitro and in vivo quantitative data on the efficacy of sonlicromanol (KH176) and its active metabolite (KH176m) in mitigating oxidative stress.

Table 1: In Vitro Efficacy of Sonlicromanol and its Active Metabolite (KH176m) in Cellular Assays

| Parameter | Compound | Cell Line | Value | Remarks |

| Cell Viability (EC50) | KH176 | Patient-derived Fibroblasts (P4) | 0.27 µM | Protection against BSO-induced oxidative stress. |

| KH176m | Patient-derived Fibroblasts (P4) | 0.0387 µM | Protection against BSO-induced oxidative stress. | |

| ROS Scavenging (IC50) | KH176m | Patient-derived Fibroblasts (P4) | 0.25 µM | Reduction of cellular ROS levels. |

| Cellular Superoxide (B77818) Reduction (EC50) | KH176m | Patient-derived Fibroblasts (P4) | 1.7 µM | Decrease in basal cellular superoxide levels. |

| Mitochondrial Superoxide Reduction (IC50) | KH176m | Patient-derived Fibroblasts (P4) | 1.4 µM | Decrease in mitochondrial superoxide levels. |

| Lipid Peroxidation Inhibition (IC50) | KH176 | Patient-derived Fibroblasts (P4) | 64 µM | Inhibition of CumOOH-induced lipid peroxidation. |

| KH176m | Patient-derived Fibroblasts (P4) | 0.071 µM | Inhibition of CumOOH-induced lipid peroxidation. |

Data sourced from preclinical studies on patient-derived fibroblasts, highlighting the superior potency of the active metabolite KH176m.

Table 2: In Vivo Efficacy of KH176m in a Mouse Model of Cardiac Ischemia-Reperfusion Injury

| Biomarker of Oxidative Stress | Treatment | Result (Arbitrary Units) | P-value | Remarks |

| 4-Hydroxynonenal (4-HNE) | Control | 0.884 ± 0.071 | <0.001 | Marker of lipid peroxidation.[7] |

| 10 µM KH176m | 0.651 ± 0.115 | |||

| 3-Nitrotyrosine (3-NT) | Control | 0.770 ± 0.199 | <0.01 | Marker of nitrogen free radical species damage.[7] |

| 10 µM KH176m | 0.545 ± 0.090 |

Data from isolated mouse hearts subjected to short-duration ischemia, demonstrating a significant reduction in oxidative stress markers with KH176m treatment.[7]

Mechanism of Action: A Triple Approach to Combatting Oxidative Stress

Sonlicromanol's therapeutic efficacy stems from its multi-pronged approach to mitigating the pathological consequences of mitochondrial dysfunction.

Direct Antioxidant and ROS-Redox Modulator

Sonlicromanol and its active metabolite, KH176m, act as potent ROS-redox modulators.[1] They directly scavenge ROS, thereby reducing the overall oxidative burden within the cell.[8][9] This is evidenced by the in vitro data demonstrating a reduction in cellular and mitochondrial superoxide levels.

Modulation of the Thioredoxin/Peroxiredoxin System

A key mechanism of sonlicromanol is its interaction with the Thioredoxin (Trx)/Peroxiredoxin (Prx) system, a crucial endogenous antioxidant defense pathway.[2][9] This system is responsible for the detoxification of hydrogen peroxide (H₂O₂).[2] KH176m is proposed to enhance the activity of this system, thereby bolstering the cell's ability to neutralize ROS. While the precise molecular interaction is still under investigation, it is hypothesized that KH176m may act as a cofactor or modulate the redox signaling of the Trx/Prx system.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]

Cellular Pathways Modulated by Sonlicromanol Hydrochloride: A Technical Overview

For Immediate Release

NIJMEGEN, Netherlands – December 12, 2025 – Sonlicromanol hydrochloride (formerly KH176), a clinical-stage therapeutic agent developed by Khondrion, is a novel small molecule designed to combat the multifaceted pathology of primary mitochondrial diseases (PMD). Its mechanism of action is centered on a unique triple-action approach that addresses the core cellular dysfunctions characteristic of these disorders: reductive and oxidative distress, and inflammation. This technical guide provides an in-depth exploration of the cellular pathways affected by sonlicromanol and its active metabolite, KH176m, intended for researchers, scientists, and professionals in drug development.

Introduction to the Pathophysiology of Mitochondrial Disease and Sonlicromanol's Therapeutic Rationale

Primary mitochondrial diseases are a group of debilitating genetic disorders stemming from impaired oxidative phosphorylation (OXPHOS), leading to severe cellular energy deficits.[1] The dysfunction of the mitochondrial electron transport chain initiates a cascade of detrimental events, including the overproduction of reactive oxygen species (ROS), a state of cellular redox imbalance (reductive and oxidative stress), and chronic inflammation.[1][2][3] Sonlicromanol, a brain-penetrant, orally administered compound, is converted to its active metabolite, KH176m, which targets these interconnected pathological processes.[1][4]

Core Cellular Pathways Targeted by Sonlicromanol's Active Metabolite (KH176m)

The therapeutic efficacy of sonlicromanol is attributed to the multi-target activity of its primary metabolite, KH176m. This metabolite acts as both a direct antioxidant and a modulator of key cellular signaling pathways involved in oxidative stress and inflammation.[1][4][5]

Redox Modulation via Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1)

A pivotal mechanism of KH176m is the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[2][4][6][7] In mitochondrial diseases, elevated ROS levels trigger inflammatory cascades, including the increased production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[1][4] KH176m intervenes in this pathway by blocking the activity of mPGES-1, thereby reducing the synthesis of PGE2 and mitigating the inflammatory response.[1][4][7]

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. wms-site.com [wms-site.com]

- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]

- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonlicromanol Hydrochloride (KH176) for MELAS Syndrome: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) syndrome, a devastating mitochondrial disease, currently lacks effective disease-modifying therapies. Sonlicromanol hydrochloride (formerly KH176), a clinical-stage, brain-penetrant small molecule, has emerged as a promising therapeutic candidate. This document provides an in-depth technical guide on the core aspects of Sonlicromanol research for MELAS syndrome, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Sonlicromanol operates through a unique triple mode of action by modulating reductive and oxidative distress and exhibiting anti-inflammatory properties, addressing the core pathophysiology of mitochondrial dysfunction.

Introduction to Sonlicromanol and its Rationale in MELAS

MELAS syndrome is a maternally inherited mitochondrial disorder, most commonly caused by the m.3243A>G mutation in the mitochondrial MT-TL1 gene. This mutation impairs oxidative phosphorylation, leading to a cellular energy deficit, increased production of reactive oxygen species (ROS), and a state of chronic oxidative and reductive stress. The clinical manifestations are severe and progressive, including muscle weakness, seizures, and stroke-like episodes.

Sonlicromanol is a Trolox-derived chromanol-piperidine compound designed to counteract these pathological consequences. Following oral administration, it is converted to its active metabolite, KH176m, which is responsible for the drug's therapeutic effects. Sonlicromanol's ability to cross the blood-brain barrier is a critical feature for treating the neurological symptoms prominent in MELAS.

Mechanism of Action: A Triple-Pronged Approach

Sonlicromanol's therapeutic strategy is built on a scientifically validated "triple mode of action" that simultaneously targets the key cellular consequences of mitochondrial dysfunction: oxidative stress, redox imbalance, and inflammation.[1]

Redox Modulation and Antioxidant Activity

The active metabolite, KH176m, acts as both a direct antioxidant and a modulator of the cellular redox state. It directly scavenges ROS and enhances the endogenous antioxidant defense system by targeting the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[2] This enzymatic machinery is crucial for detoxifying hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage and helping to restore cellular redox balance.

Anti-inflammatory Effects via mPGES-1 Inhibition

KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[3] This inhibition is twofold: direct enzymatic inhibition and indirect downregulation of mPGES-1 expression by disrupting a PGE2-driven positive feedback loop.[4] This targeted anti-inflammatory action is a key differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) that have broader effects.

Below is a diagram illustrating the signaling pathways influenced by Sonlicromanol's active metabolite, KH176m.

Preclinical Data

Preclinical studies in the Ndufs4 knockout (KO) mouse model of Leigh syndrome, another mitochondrial disease, have provided strong evidence for Sonlicromanol's therapeutic potential.

Quantitative Preclinical Data

The following tables summarize key quantitative outcomes from these preclinical investigations.

Table 1: Effect of Sonlicromanol on Motor Performance in Ndufs4 KO Mice

| Parameter | Genotype/Treatment | Postnatal Day 21 (Time to Fall, s) | Postnatal Day 35 (Time to Fall, s) | Postnatal Day 42 (Time to Fall, s) |

| Rotarod Performance | Control | 159.6 ± 11.2 | 168.4 ± 7.9 | - |

| Ndufs4 KO (Vehicle) | 100.1 ± 13.9 | 45.3 ± 10.1 | 29.3 ± 7.3 | |

| Ndufs4 KO (Sonlicromanol) | 125.4 ± 13.1 | 75.2 ± 12.5 | - | |

| Data presented as mean ± SEM.[5] |

Table 2: Effect of Sonlicromanol on Lipid Peroxidation in Ndufs4 KO Mice Brain

| Parameter | Brain Region | Genotype/Treatment | Number of 4-HNE Positive Cells |

| Lipid Peroxidation | Cerebral Cortex | Ndufs4 KO (Vehicle) | 150 ± 20 |

| Ndufs4 KO (Sonlicromanol) | 75 ± 15 | ||

| External Capsule | Ndufs4 KO (Vehicle) | 120 ± 18 | |

| Ndufs4 KO (Sonlicromanol) | 60 ± 10 | ||

| 4-HNE (4-hydroxynonenal) is a marker for lipid peroxidation. Data are presented as mean ± SEM.[5] |

Clinical Development and Data

Sonlicromanol has undergone several clinical trials, including Phase I, Phase IIa (KHENERGY), and a Phase IIb program (KHENERGYZE and its open-label extension, KHENEREXT) in patients with the m.3243A>G mutation.[3][6] A Phase III trial (KHENERFIN) is anticipated.[7]

Phase IIb Clinical Trial Program (KHENERGYZE and KHENEREXT)

The Phase IIb program consisted of a randomized, placebo-controlled trial (RCT) followed by a 52-week open-label extension (EXT).[6] While the primary endpoint of the RCT (a measure of attention) was not met, post-hoc analyses and results from the extension study showed promising signals of efficacy across several clinically relevant domains, particularly in patients more affected at baseline.[6][8]

Table 3: Key Efficacy Outcomes from the Phase IIb Randomized Controlled Trial (28 days)

| Outcome Measure | Sonlicromanol Dose | P-value vs. Placebo (in more affected patients) |

| Beck Depression Inventory (BDI) | 100 mg bid | 0.0143[4] |

| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | 0.0113[4] |

| Hospital Anxiety and Depression Scale - Depression (HADS-D) | 50 mg bid | 0.0256[4] |

| bid = twice daily.[4] |

Table 4: Key Efficacy Outcomes from the 52-Week Open-Label Extension Study (100 mg bid)

| Outcome Measure | P-value (Change from Baseline) |

| Test of Attentional Performance (TAP) with alarm | 0.0102[4] |

| TAP without alarm | 0.0047[4] |

| BDI (somatic) | 0.0261[4] |

| SF12 physical component score | 0.0008[4] |

| Neuro-Quality of Life Short Form-Fatigue Scale | 0.0036[4] |

| mini-Balance Evaluation Systems test | 0.0009[4] |

| McGill Pain Questionnaire | 0.0105[4] |

| EuroQol EQ-5D-5L-Visual Analog Scale | 0.0213[4] |

| EuroQol EQ-5D-5L-Index | 0.0173[4] |

| Most patients also showed improvement in the Five Times Sit-To-Stand Test.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide overviews of key experimental protocols used in the evaluation of Sonlicromanol.

Measurement of Cellular Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS levels in response to Sonlicromanol treatment.

Method: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) assay. H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

Protocol Overview:

-

Cell Culture: Plate cells (e.g., patient-derived fibroblasts) in a 96-well plate and culture overnight.

-

Compound Treatment: Treat cells with varying concentrations of Sonlicromanol or its active metabolite, KH176m.

-

H2DCFDA Staining: Wash cells and incubate with H2DCFDA working solution (typically 20 µM) for 30-45 minutes at 37°C.

-

Fluorescence Measurement: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Assessment of mPGES-1 Inhibition

Objective: To determine the inhibitory effect of KH176m on mPGES-1 activity.

Method: Measurement of Prostaglandin E2 (PGE2) levels by Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Overview:

-

Cell Culture and Stimulation: Culture cells (e.g., RAW264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) to induce mPGES-1 expression.

-

Compound Treatment: Treat stimulated cells with a range of KH176m concentrations.

-

Supernatant Collection: Collect the cell culture supernatant containing secreted PGE2.

-

PGE2 Quantification: Measure PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

Thioredoxin Reductase (TrxR) Activity Assay

Objective: To assess the effect of Sonlicromanol on the activity of the Thioredoxin system.

Method: A colorimetric assay that measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by TrxR with NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color.

Protocol Overview:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Setup: Prepare two sets of reactions for each sample: one with and one without a specific TrxR inhibitor. The reaction mixture contains the sample, NADPH, and DTNB.

-

Measurement: Monitor the increase in absorbance at 412 nm over time.

-

Activity Calculation: The TrxR-specific activity is calculated as the difference between the total DTNB reduction rate and the rate in the presence of the inhibitor.

Conclusion

This compound represents a rationally designed therapeutic agent for MELAS syndrome, targeting the fundamental pathophysiological pillars of the disease. Its unique triple mode of action—modulating redox distress, scavenging reactive oxygen species, and reducing inflammation—addresses the interconnected nature of cellular dysfunction in mitochondrial disease. While the primary endpoint of the short-term Phase IIb RCT was not met, the totality of the clinical data, particularly from the 52-week extension study, provides robust evidence of its potential to deliver meaningful, systemic benefits to patients across multiple domains, including mood, fatigue, pain, and motor function. The favorable safety profile further supports its continued development. The forthcoming Phase III trial will be crucial in definitively establishing the clinical efficacy of Sonlicromanol as a much-needed therapy for patients with MELAS syndrome.

References

- 1. Khondrion announces sonlicromanol Phase IIb progress [globenewswire.com]

- 2. mitoaction.org [mitoaction.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]

- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol’s metabolite KH176m - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Potential of Sonlicromanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonlicromanol hydrochloride (KH176) is an investigational drug candidate that has garnered significant interest for its potential in treating primary mitochondrial diseases.[1] Beyond its primary indication, a compelling body of preclinical and clinical evidence highlights its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory mechanism of Sonlicromanol, focusing on its active metabolite, KH176m. We will delve into its molecular targets, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially leverage the anti-inflammatory capabilities of Sonlicromanol.

Introduction to Sonlicromanol and its Anti-Inflammatory Rationale

Sonlicromanol is a Trolox-derived chromanol-piperidine compound that is orally bioavailable and can cross the blood-brain barrier.[2][3] Upon administration, it is converted to its active metabolite, KH176m, which is responsible for its therapeutic effects.[2] While initially developed for mitochondrial diseases, where chronic inflammation is a key pathological feature, its mechanism of action holds broader therapeutic promise for a range of inflammatory conditions.[1][2]

Mitochondrial dysfunction leads to an overproduction of reactive oxygen species (ROS), which in turn triggers pro-inflammatory signaling cascades.[2] Sonlicromanol's unique "triple mode of action" targets reductive/oxidative distress and inflammation, addressing the core cellular consequences of mitochondrial impairment.[2] This guide will focus on the anti-inflammatory arm of its therapeutic action.

Mechanism of Action: Targeting the Prostaglandin (B15479496) E2 Pathway

The primary anti-inflammatory effect of Sonlicromanol, through its active metabolite KH176m, is the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][4] mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[4]

By selectively targeting mPGES-1, KH176m effectively reduces the overproduction of PGE2 without affecting the activity of cyclooxygenase-1 (COX-1) or COX-2 enzymes.[4][5] This selectivity is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which can be associated with gastrointestinal side effects due to the inhibition of the homeostatic functions of prostaglandins (B1171923) mediated by COX-1.[6]

Furthermore, KH176m has been shown to indirectly reduce the transcriptional expression of mPGES-1.[1] This is achieved by interrupting a positive feedback loop where PGE2 itself can induce the transcription of the mPGES-1 gene.[1][7]

In addition to its direct anti-inflammatory action, Sonlicromanol's active metabolite also functions as a ROS-redox modulator.[1][3] It enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying hydrogen peroxide, thereby mitigating oxidative stress that fuels inflammation.[1][2]

Quantitative Data on Anti-Inflammatory Potency

The inhibitory efficacy of Sonlicromanol's active metabolite, KH176m, against mPGES-1 and its effect on PGE2 production have been quantified in various assays. The following tables summarize the key findings.

| Compound | Target | Assay Type | Cell System/Condition | IC50 (µM) | Reference |

| KH176m | mPGES-1 | Cell-free | Microsomes | 0.16 ± 0.048 | [4] |

| KH176m | mPGES-1 | Cellular | Primary human skin fibroblasts | 1.51 ± 0.93 | [4] |

| KH176m | PGE2 production | Cellular | LPS-stimulated primary human skin fibroblasts | 0.0853 ± 0.0178 | [4] |

| KH176m | PGE2 production | Cellular | IL-1β-stimulated primary human skin fibroblasts | 0.0929 ± 0.0235 | [4] |

Table 1: Inhibitory concentration (IC50) of KH176m against mPGES-1 and PGE2 production.

| Compound | Target Enzyme | Effect | Assay Type | Reference |

| KH176m | COX-1 | No effect | Recombinant enzyme assay | [4] |

| KH176m | COX-2 | No effect | Recombinant enzyme assay | [4] |

Table 2: Specificity of KH176m for mPGES-1 over COX enzymes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Sonlicromanol's inhibition of the mPGES-1 pathway.

Caption: Experimental workflow for cellular PGE2 assay.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies for key experiments used to characterize the anti-inflammatory properties of Sonlicromanol.

Cell-Free mPGES-1 Inhibition Assay

Objective: To determine the direct inhibitory effect of KH176m on mPGES-1 enzyme activity.

Methodology:

-

Preparation of Microsomes: Microsomal fractions containing mPGES-1 are isolated from a suitable source, such as A549 cells or other cells overexpressing the enzyme. This is typically achieved through differential centrifugation of cell lysates.

-

Assay Reaction: The reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer) containing a known concentration of the substrate, PGH2, and the co-factor, glutathione.

-

Inhibitor Addition: KH176m is added to the reaction mixture at various concentrations. A control with vehicle (e.g., DMSO) is also included.

-

Enzyme Addition and Incubation: The reaction is initiated by adding the microsomal preparation. The mixture is incubated for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or 37°C).

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a solution containing a reducing agent like stannous chloride).

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of KH176m is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular PGE2 Production Assay

Objective: To assess the ability of KH176m to inhibit PGE2 production in a cellular context.

Methodology:

-

Cell Culture: Primary human skin fibroblasts or a mouse macrophage-like cell line (e.g., RAW264.7) are cultured in appropriate media until they reach a suitable confluency.[7]

-

Inflammatory Stimulation: The cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce the expression of mPGES-1 and COX-2, leading to increased PGE2 production.[7]

-

Treatment with KH176m: Concurrently with or prior to inflammatory stimulation, the cells are treated with various concentrations of KH176m. A vehicle control is included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for PGE2 production and accumulation in the culture medium.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated by comparing the PGE2 levels in KH176m-treated cells to the vehicle-treated, stimulated cells.

Western Blotting for mPGES-1 and COX-2 Expression

Objective: To determine the effect of KH176m on the protein expression levels of mPGES-1 and COX-2.

Methodology:

-

Cell Treatment and Lysis: Cells are treated as described in the cellular PGE2 production assay. After treatment, the cells are washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for mPGES-1, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Preclinical and Clinical Evidence

The anti-inflammatory properties of Sonlicromanol have been demonstrated in various preclinical models. In a mouse model of Leigh Disease (Ndufs4-/-), daily administration of Sonlicromanol led to improved motor performance, which is in part attributed to the reduction of neuroinflammation.[2] In an ex vivo model of cardiac ischemia-reperfusion injury, the active metabolite KH176m provided robust protection against cell death and mitochondrial damage, processes in which inflammation plays a significant role.[2]

Clinical trials in patients with primary mitochondrial diseases have shown that Sonlicromanol is well-tolerated and has a favorable safety profile.[2] While the primary endpoints of these studies were not focused on inflammation, the observed improvements in symptoms such as mood, pain, and fatigue may be partly due to the drug's anti-inflammatory effects.[8]

Conclusion and Future Directions

This compound, through its active metabolite KH176m, presents a compelling profile as an anti-inflammatory agent. Its selective inhibition of mPGES-1 offers a targeted approach to reducing PGE2-mediated inflammation with a potentially favorable safety profile compared to traditional NSAIDs. The quantitative data from in vitro assays robustly support its potency and selectivity.

For researchers and drug development professionals, Sonlicromanol's mechanism of action suggests its potential application in a variety of inflammatory and neuroinflammatory conditions beyond mitochondrial diseases. Further investigation into its efficacy in relevant preclinical models of inflammatory diseases is warranted. The detailed experimental protocols provided in this guide offer a foundation for such future research, enabling a deeper understanding and broader application of Sonlicromanol's anti-inflammatory properties.

References

- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonlicromanol Hydrochloride: A Multi-Targeted Therapeutic Approach for Leigh Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leigh syndrome, a progressive neurodegenerative disorder, is one of the most common pediatric manifestations of primary mitochondrial disease (PMD).[1] Characterized by impaired oxidative phosphorylation and subsequent cellular energy deficits, the pathophysiology of Leigh syndrome is driven by a triad (B1167595) of reductive and oxidative distress, the overproduction of reactive oxygen species (ROS), and inflammation.[2] Sonlicromanol hydrochloride (formerly KH176), a clinical-stage, brain-penetrant small molecule, has emerged as a potential disease-modifying therapy for PMDs, including Leigh syndrome.[2][3] This technical guide provides a comprehensive overview of sonlicromanol's mechanism of action, preclinical evidence in a Leigh syndrome model, and clinical trial data, supported by detailed experimental methodologies and visual pathway diagrams.

Core Mechanism of Action: A Unique Triple-Action Approach

Sonlicromanol is a Trolox-derived chromanol-piperidine compound that, following oral administration, is converted to its active metabolite, KH176m.[2][4] This active metabolite is responsible for the drug's therapeutic effects, which operate through a scientifically validated "triple mode of action" targeting the core pathological consequences of mitochondrial dysfunction.[2][5]

-

Redox Modulation and Antioxidant Activity : KH176m acts as both a redox modulator and a direct antioxidant.[3] It specifically enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying hydrogen peroxide (H₂O₂) and mitigating oxidative damage.[2][4] By bolstering this endogenous defense system, sonlicromanol helps to restore the cellular redox balance that is severely disrupted in mitochondrial diseases.[2]

-

Anti-inflammatory Effects : In the inflammatory state characteristic of mitochondrial diseases, the production of prostaglandin (B15479496) E2 (PGE2) is elevated.[3] KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, thereby blocking the overproduction of PGE2 and reducing inflammation.[3][6]

-

Reductive and Oxidative Distress Modulation : By targeting both oxidative stress through the Thioredoxin/Peroxiredoxin system and inflammatory pathways via mPGES-1 inhibition, sonlicromanol addresses both reductive and oxidative distress, helping to restore cellular homeostasis.[5][7]

Preclinical Evidence in a Leigh Syndrome Model

Sonlicromanol has demonstrated significant therapeutic effects in preclinical studies. In a mouse model of Leigh Syndrome (Ndufs4 knockout mice), daily administration of sonlicromanol led to improved motor performance.[3][8] Research has shown that sonlicromanol counteracts the biological consequences of complex I dysfunction in these mice by scavenging increased ROS, preventing lipid peroxidation, and increasing lifespan.[8]

Clinical Development and Data

Sonlicromanol has been granted Orphan Drug Designation for the treatment of Leigh disease in Europe.[5][9] While specific clinical trial data for Leigh syndrome patients is pending, the KHENERGYC study is a Phase II trial evaluating sonlicromanol in children with genetically confirmed primary mitochondrial disease who are suffering from movement disorders.[1][10]

Data from clinical trials in patients with the m.3243A>G mutation, which can cause MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), a condition with overlapping pathophysiology to Leigh syndrome, provide valuable insights into the potential efficacy of sonlicromanol.

Phase 2b Clinical Trial Program (m.3243A>G Mutation)

A Phase 2b program, consisting of a 28-day randomized, placebo-controlled, three-way cross-over trial (RCT) followed by a 52-week open-label extension (OLEX) study, evaluated sonlicromanol in adults with the m.3243A>G mutation.[2][7] While the primary endpoint for cognition was not met in the short-term RCT, statistically significant and clinically meaningful improvements were observed in multiple domains, particularly in patients with more severe symptoms at baseline and during the long-term extension study.[2][7]

Table 1: Key Efficacy Signals from the Phase 2b Randomized Controlled Trial (28-Day) [11]

| Outcome Measure | Domain | p-value (at least one dose vs. placebo) |

| Beck Depression Inventory (BDI) | Mood | 0.0143 |

| Cognitive Failure Questionnaire | Cognition | 0.0113 |

| Hospital Anxiety and Depression Scale (depression subscale) | Mood | 0.0256 |

Table 2: Long-Term Efficacy Results from the 52-Week Open-Label Extension Study [11]

| Outcome Measure | Domain | p-value |

| Test of Attentional Performance (TAP) with alarm | Cognition | 0.0102 |

| Test of Attentional Performance (TAP) without alarm | Cognition | 0.0047 |

| SF12 physical component score | Quality of Life | 0.0008 |

| mini-Balance Evaluation Systems test | Balance/Motor | 0.0009 |

| Neuro-QoL Short Form-Fatigue Scale | Fatigue | 0.0036 |

| RAND-SF-36 (Pain Domains) | Pain | 0.0105 |

| EuroQol EQ-5D-5L-Index | Quality of Life | 0.0173 |

Key Experimental Methodologies

The evaluation of sonlicromanol's efficacy relies on specific assays to measure mitochondrial function and oxidative stress.

Assessment of Mitochondrial Respiration

The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function and is typically measured using extracellular flux analyzers.

Protocol Outline:

-

Cell Plating: Seed patient-derived fibroblasts or other relevant cell models onto a specialized microplate and allow for adherence.

-

Equilibration: Equilibrate the cells in assay medium in a CO₂-free incubator.

-

Baseline OCR: Measure the initial oxygen consumption rate to determine basal respiration.

-

Inhibitor Injections: Sequentially inject pharmacological inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different components of mitochondrial respiration.[2]

Quantification of Reactive Oxygen Species (ROS)

Cellular and mitochondrial ROS levels can be quantified using fluorescent probes.

Protocol Outline:

-

Cell Culture: Grow cells under desired experimental conditions, with and without sonlicromanol treatment.

-

Probe Incubation: Load cells with a ROS-sensitive fluorescent dye, such as MitoSOX™ Red, which specifically targets mitochondrial superoxide.[2]

-

Washing: Gently wash the cells to remove any excess probe.

-

Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[2]

Conclusion

Sonlicromanol represents a rational and promising therapeutic approach for Leigh syndrome and other primary mitochondrial diseases.[2] Its unique triple mode of action, which addresses the interconnected pathologies of redox imbalance, oxidative stress, and inflammation, has shown potential in both preclinical models and clinical trials.[2][5] The ongoing and future clinical studies, particularly those including pediatric populations with motor symptoms, will be crucial in further defining the role of sonlicromanol in the treatment of Leigh syndrome.

References

- 1. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Khondrion | Our science [khondrion.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]

- 11. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonlicromanol Hydrochloride's Impact on Cellular Bioenergetics: A Technical Guide

Executive Summary: Sonlicromanol (formerly KH176) is a clinical-stage, orally administered small molecule developed for the treatment of primary mitochondrial diseases (PMDs). These debilitating genetic disorders are characterized by impaired oxidative phosphorylation, leading to severe cellular energy deficits. The pathophysiology of PMDs is driven by a triad (B1167595) of reductive and oxidative distress, excessive reactive oxygen species (ROS) production, and chronic inflammation.[1] Sonlicromanol's therapeutic potential stems from its unique, multi-faceted mechanism of action that targets these core cellular consequences. Its active metabolite, KH176m, functions as a potent redox modulator and anti-inflammatory agent, aiming to restore cellular homeostasis and indirectly improve bioenergetic function. This technical guide provides an in-depth examination of sonlicromanol's impact on cellular bioenergetics, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant cellular pathways.

Introduction: The Bioenergetic Crisis in Mitochondrial Disease

Mitochondria are the primary sites of cellular energy production, generating the majority of adenosine (B11128) triphosphate (ATP) through the oxidative phosphorylation (OXPHOS) system.[1] Genetic mutations affecting the OXPHOS complexes disrupt this vital process, leading to a cascade of deleterious events. A primary consequence is the dysregulation of the cellular redox state, promoting the overproduction of damaging ROS by the dysfunctional electron transport chain.[1] This state of oxidative stress, combined with an altered redox balance (reductive distress) and subsequent chronic inflammation, defines the pathological environment of mitochondrial disease.[1][2][3] Sonlicromanol offers a novel therapeutic strategy by directly targeting these interconnected pillars of the disease's pathophysiology.[1][2]

Sonlicromanol's "Triple Mode of Action" on Cellular Energetics

Sonlicromanol operates through a scientifically validated "triple mode of action" that simultaneously targets reductive/oxidative distress and inflammation.[1][2] This integrated approach is primarily mediated by its active metabolite, KH176m, which is formed after oral administration.[1][4]

Redox Modulation: The Thioredoxin/Peroxiredoxin System

A key mechanism of sonlicromanol is the modulation of cellular redox balance. Its active metabolite, KH176m, enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system.[1][4][5] This enzymatic machinery is crucial for detoxifying hydrogen peroxide (H₂O₂), a major ROS, by reducing it to water.[1][5] By bolstering this endogenous defense system, KH176m mitigates oxidative damage to vital cellular components, including mitochondrial proteins and lipids, thereby preserving their function.[6][7] This action helps to restore the cellular redox balance that is severely disrupted in primary mitochondrial diseases.[1][8]

Direct Antioxidant Activity: ROS Scavenging

In addition to modulating enzymatic systems, KH176m also functions as a direct antioxidant by scavenging reactive oxygen species.[6][9][10] This dual action of boosting cellular antioxidant defenses while also directly neutralizing ROS provides a robust mechanism for reducing the overall oxidative burden in cells with dysfunctional mitochondria.[7][9]

Anti-Inflammatory Activity: mPGES-1 Inhibition

Chronic inflammation is a critical consequence of elevated ROS in mitochondrial disease. ROS can activate pro-inflammatory signaling cascades, leading to the overproduction of mediators like prostaglandin (B15479496) E2 (PGE2).[1][5] KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme, which is responsible for the final step in PGE2 synthesis.[1][4][5] This inhibition blocks the overproduction of PGE2, a potent inflammatory modulator, thereby reducing inflammation and its downstream energetic costs.[1][11]

Quantitative Data on Bioenergetic and Cellular Impact

Preclinical and clinical studies have provided quantitative evidence of sonlicromanol's ability to mitigate the downstream effects of mitochondrial dysfunction.

| Parameter Measured | Model System | Treatment | Control Group Result | Sonlicromanol (KH176m) Result | Percentage Change | Citation |

| Lactate Dehydrogenase (LDH) Release | Isolated Mouse Hearts (Short Ischemia) | 10 μM KH176m | 0.8 ± 0.5 U/min/GWW | 0.2 ± 0.2 U/min/GWW | -75% | [6] |

| Infarct Size | Isolated Mouse Hearts (Short Ischemia) | 10 μM KH176m | 31 ± 20% | 15 ± 8% | -51.6% | [6] |